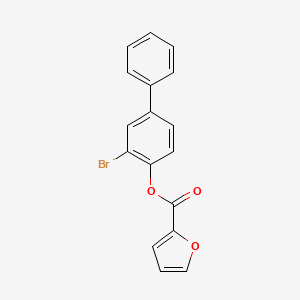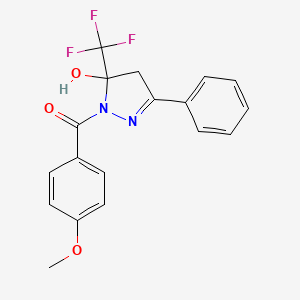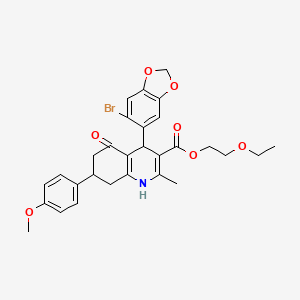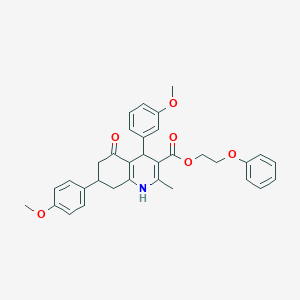![molecular formula C21H21NO2 B5185581 3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone](/img/structure/B5185581.png)
3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone, commonly known as DMAB-EF, is a synthetic organic compound that has been extensively studied for its potential applications in various scientific research fields. This compound belongs to the class of chalcones, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. In
Aplicaciones Científicas De Investigación
DMAB-EF has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. Some of the notable applications of DMAB-EF are discussed below:
1. Antioxidant Activity: DMAB-EF has been shown to exhibit potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property makes DMAB-EF a promising candidate for the development of antioxidant therapies for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
2. Anti-inflammatory Activity: DMAB-EF has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). This property makes DMAB-EF a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
3. Anticancer Activity: DMAB-EF has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This property is attributed to its ability to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. DMAB-EF has the potential to be developed as a novel anticancer agent for the treatment of various types of cancer.
Mecanismo De Acción
Further studies are needed to elucidate the exact mechanism of action of DMAB-EF, which can provide insights into its diverse biological activities.
3. Optimization of Pharmacokinetic Properties: DMAB-EF can be optimized for its pharmacokinetic properties, such as solubility, stability, and bioavailability, which can enhance its potential applications in preclinical and clinical studies.
4.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAB-EF has several advantages and limitations for lab experiments, which are discussed below:
Advantages:
1. High Potency: DMAB-EF exhibits high potency against various biological targets, which makes it a valuable tool for studying various biochemical and physiological processes.
2. Diverse Biological Activities: DMAB-EF exhibits diverse biological activities, which makes it a versatile compound for studying various scientific research fields.
3. Synthetic Accessibility: DMAB-EF can be easily synthesized using simple and cost-effective methods, which makes it readily available for scientific research.
Limitations:
1. Lack of Specificity: DMAB-EF exhibits a lack of specificity towards certain biological targets, which can lead to off-target effects and hinder its use in certain scientific research fields.
2. Limited Solubility: DMAB-EF exhibits limited solubility in aqueous solutions, which can limit its use in certain experimental setups.
3. Lack of
In Vivo
Studies: DMAB-EF can be extensively studied in vivo to evaluate its efficacy and safety in animal models, which can provide a basis for future clinical studies.
Conclusion:
DMAB-EF is a synthetic organic compound that exhibits diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. DMAB-EF has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. DMAB-EF can be synthesized using simple and cost-effective methods and has several advantages and limitations for lab experiments. Further studies are needed to elucidate the exact mechanism of action of DMAB-EF and optimize its pharmacokinetic properties for its potential applications in preclinical and clinical studies.
Direcciones Futuras
DMAB-EF has several potential future directions for scientific research, which are discussed below:
1. Development of Novel Therapeutic Agents: DMAB-EF can be used as a lead compound for the development of novel therapeutic agents for various diseases, including cancer, inflammation, and oxidative stress.
2. Elucidation of
Métodos De Síntesis
DMAB-EF can be synthesized by the reaction of 4-ethylphenylacetic acid with 4-dimethylaminobenzaldehyde in the presence of a base, such as sodium hydroxide, followed by cyclization with 2,4-pentanedione. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from a suitable solvent, such as ethanol or methanol. The purity and identity of the compound can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Propiedades
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-ethylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-4-15-5-9-17(10-6-15)20-14-18(21(23)24-20)13-16-7-11-19(12-8-16)22(2)3/h5-14H,4H2,1-3H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNMYTSPHBBCNU-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(C)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-ethylphenyl)furan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5185499.png)
![methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5185501.png)

![N-phenyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5185514.png)
![4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5185523.png)
![N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5185527.png)


![4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5185562.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185568.png)
![4-(4-iodophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5185574.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5185595.png)
![8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5185597.png)